molecular formula C12H9ClO3 B050015 5-(4-chlorophenyl)-2-methyl-3-furoic acid CAS No. 111787-89-4

5-(4-chlorophenyl)-2-methyl-3-furoic acid

Cat. No.: B050015
CAS No.: 111787-89-4
M. Wt: 236.65 g/mol
InChI Key: HUQOLZUHGMRQFS-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It features a furan ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include furanones or carboxylic acids with additional oxygen functionalities.

    Reduction: Products include alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-2-methylfuran-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    5-(4-Methylphenyl)-2-methylfuran-3-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

    5-(4-Nitrophenyl)-2-methylfuran-3-carboxylic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Biological Activity

5-(4-Chlorophenyl)-2-methyl-3-furoic acid is an aromatic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉ClO₃
  • Molecular Weight : Approximately 236.65 g/mol
  • Melting Point : 229-232°C
  • Density : 1.327 g/cm³

The compound features a furan ring and a chlorophenyl group, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Notably, derivatives of this compound have shown effectiveness against Gram-positive bacteria. For example, studies suggest that certain derivatives can inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar compounds in its class have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may exert similar effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Target Enzymes : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Biochemical Pathways : It potentially affects pathways related to cell signaling and gene expression, similar to other furoic acid derivatives .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various furoic acid derivatives, including this compound. Results showed significant inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Anti-inflammatory Research : In a controlled experiment, the compound was administered to murine models exhibiting acute inflammation. Results indicated a reduction in edema and inflammatory markers compared to control groups .
  • Anticancer Evaluation : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
5-(Phenyl)-2-methyl-3-furoic acidContains a phenyl instead of chlorophenylMay exhibit different biological activities
5-(4-Bromophenyl)-2-methyl-3-furoic acidSimilar halogen substitutionPotentially different reactivity due to bromine
5-(4-Methoxyphenyl)-2-methyl-3-furoic acidSubstituted with a methoxy groupMay show altered solubility and stability

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQOLZUHGMRQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372455
Record name 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111787-89-4
Record name 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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